5,6,7,8-四氢萘-1-羧酸

描述

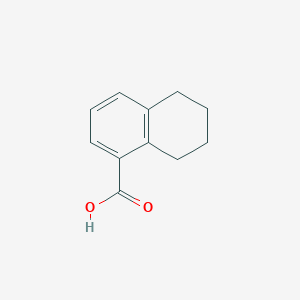

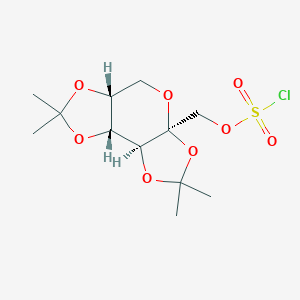

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The compound is characterized by a tetrahydronaphthalene core with a carboxylic acid functional group, which allows for further chemical modifications.

Synthesis Analysis

The synthesis of derivatives of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has been explored in several studies. For instance, an enantioselective synthesis of a hydroxy derivative was achieved through a two-stage, three-step process starting from 7-methoxy tetralone. This process involved Wittig olefination, Sharpless asymmetric dihydroxylation, and platinum-catalyzed oxidation . Another study reported the use of 5,6,7,8-tetrahydronaphthalen-1-amine as a precursor for the synthesis of thiazolidinones and benzothiazepinones, showcasing the compound's utility in creating diverse heterocyclic structures .

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydronaphthalene derivatives has been characterized using various techniques such as GC-MS and NMR. X-ray diffraction studies have been employed to determine the crystal structures of some derivatives. The phenomenon of atropisomerism, a type of stereoisomerism resulting from restricted rotation about a bond, was observed in several thiazolidinone derivatives, with variable energy barriers for interconversion of atropisomers .

Chemical Reactions Analysis

The reactivity of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid derivatives has been explored in the context of synthesizing compounds with potential biological activities. For example, reactions with different aromatic aldehydes, phosphorous pentasulfide, ethyl bromoacetate, and hydrazine hydrate have been used to create a variety of functionalized derivatives, including pyridine, thioxopyridine, and pyrazolopyridine moieties . Additionally, the chemoselective synthesis of naphthalene-1-carboxamides and their derivatives has been achieved, which were further tested for anticoagulant effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid derivatives are influenced by the substituents attached to the tetrahydronaphthalene core. The introduction of various functional groups can significantly alter properties such as solubility, melting point, and chemical reactivity. The antioxidant activity of some newly synthesized pyrazolopyridine derivatives was found to be higher than that of ascorbic acid, indicating the potential for these compounds to act as effective free radical scavengers . The anticoagulant screening of carboxamide derivatives revealed that amidines and tetrahydronaphthamides exhibited more significant activity compared to their aminoalkyl and naphthamide counterparts .

科学研究应用

了解羧酸对生物催化剂的抑制作用

羧酸,如5,6,7,8-四氢萘-1-羧酸,由于作为各种工业化学品的前体而在生物可再生化学品生产中发挥关键作用。已经记录了它们对微生物(如大肠杆菌和酿酒酵母)的抑制作用,其浓度低于期望产量,这主要是由于酸对细胞膜完整性和内部pH的影响,导致微生物的韧性降低。了解这些机制对于为工业应用工程更具韧性的菌株至关重要(Jarboe, Royce, & Liu, 2013)。

液-液萃取(LLX)在羧酸方面的进展

从水溶液中提取羧酸对于生产基于生物的塑料至关重要,溶剂开发方面取得了显著进展。研究已经转向更环保的溶剂,如离子液体,以及传统胺基系统的改进。这些发展旨在提高羧酸回收过程的经济可行性和环境可持续性,特别是在典型的发酵产物流中低浓度的情况(Sprakel & Schuur, 2019)。

1-茚酮的合成和生物活性

从羧酸及其衍生物合成1-茚酮突显了这些化合物可能表现出的多样生物活性。1-茚酮已显示出作为抗病毒、抗炎、镇痛、抗疟疾和抗癌剂的潜力。此外,它们在治疗神经退行性疾病和作为杀虫剂方面也有应用。这种广泛的生物活性突显了类似5,6,7,8-四氢萘-1-羧酸这样的羧酸在药物化学和药物开发中的重要性(Turek, Szczęsna, Koprowski, & Bałczewski, 2017)。

四唑作为羧酸生物同构体

四唑作为羧酸基团的生物同构体,在药物设计中提供了一种改进药代动力学特性和代谢稳定性、减少副作用的替代方案。用四唑替代羧酸在开发具有抗结核、抗癌、抗疟疾、抗糖尿病和抗炎活性的新药方面是有益的。这突显了羧酸及其衍生物在制药应用中的多功能性,强调了类似5,6,7,8-四氢萘-1-羧酸这样的化合物的科学价值(Patowary, Deka, & Bharali, 2021)。

安全和危害

属性

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFQXKYHWFWGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286336 | |

| Record name | 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | |

CAS RN |

4242-18-6 | |

| Record name | 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4242-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 44874 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004242186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4242-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)

![Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane](/img/structure/B127835.png)